molecular formula C18H25NO5 B1253148 (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Cat. No. B1253148
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-VMMLDVGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a natural product found in Senecio magnificus, Jacobaea subalpina, and other organisms with data available.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Cyclic imides, which have structural similarities to the compound , are often synthesized using various methods, including the reaction of unsubstituted cyclic anhydrides with ammonia or urea under mild conditions. Additionally, substituted polycyclic imide rings are usually prepared via the Diels-Alder reaction (Bielenica & Kossakowski, 2010).

  • Characterization Techniques : The synthesized compounds are characterized using various techniques such as NMR, IR, MS, elemental analysis, and X-ray crystal diffraction to determine their structural and physical properties (Wei-don, 2014).

Applications in Synthesis and Chemistry

  • Role in Synthesis : These compounds play a significant role in the synthesis of other complex molecules. For example, they are used in the synthesis of aminoalkanol derivatives, which have shown affinities at beta-adrenoceptors, indicating their potential use in pharmacological research (Kossakowski & Wojciechowska, 2006).

  • Photocyclization Reactions : Compounds with similar structures are involved in photocyclization reactions, leading to the formation of various novel compounds. This process is significant in the synthesis of pyrroloindoles, which have diverse applications in medicinal chemistry (Okuno et al., 1975).

Potential Therapeutic Applications

  • DNA Intercalation : Similar compounds have been shown to intercalate calf thymus DNA, indicating their potential in studying DNA interactions and possibly in the development of novel therapeutics (Diénès & Vogel, 1996).

  • Absolute Configuration and Biological Activity : The absolute configuration of compounds with similar structures has been determined, which is crucial for understanding their biological activity. For instance, the enol–hydroxy group in such compounds forms an intramolecular hydrogen bond, which could be significant in understanding their biological interactions (Christian et al., 2012).

properties

Product Name

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18+/m1/s1

InChI Key

HKODIGSRFALUTA-VMMLDVGYSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

synonyms

integerrimine
intergerrimine
senecionine
senecionine citrate (1:1)
senecionine citratre
senecionine, (15E)-isomer
squalidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Reactant of Route 2
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Reactant of Route 3
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Reactant of Route 4
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Reactant of Route 5
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Reactant of Route 6
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

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